3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile
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Overview
Description
3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile is a chemical compound with the molecular formula C10H6ClN3O. It is a heterocyclic compound containing both an oxazole ring and a benzonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile typically involves the formation of the oxazole ring followed by the introduction of the chloromethyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The chloromethyl group can then be introduced via chloromethylation reactions using reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.
Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions, forming larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound.
Scientific Research Applications
3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: It serves as a probe or ligand in various biological assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxazole ring and benzonitrile group can interact with biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(Methyl)-1,3-oxazol-2-yl]benzonitrile
- 3-[4-(Ethyl)-1,3-oxazol-2-yl]benzonitrile
- 3-[4-(Bromomethyl)-1,3-oxazol-2-yl]benzonitrile
Uniqueness
3-[4-(Chloromethyl)-1,3-oxazol-2-yl]benzonitrile is unique due to the presence of the chloromethyl group, which makes it more reactive in nucleophilic substitution reactions compared to its methyl or ethyl counterparts.
Properties
IUPAC Name |
3-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-5-10-7-15-11(14-10)9-3-1-2-8(4-9)6-13/h1-4,7H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIOLUROVVRODE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=CO2)CCl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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